2-(Pyridin-3-yloxy)acetohydrazide
Overview
Description
“2-(Pyridin-3-yloxy)acetohydrazide” is a chemical compound with the molecular formula C7H9N3O2 . It is used as a raw material for fine chemicals, organic intermediate, and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “this compound” involves several steps. A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by various types of descriptors like topological, spatial, thermodynamic, and electronic properties . The structure is also influenced by the presence of an intra-molecular hydrogen bonding interaction .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, a new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases was synthesized using this compound as a starting material .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight . These properties are crucial in determining its reactivity and stability.Scientific Research Applications
DNA-binding and Antioxidant Properties
2-(Pyridin-3-yloxy)acetohydrazide (L3) and its derivatives have been utilized in the synthesis of copper complexes. These complexes exhibit notable DNA-binding properties and antioxidant activities. The study by Reddy et al. (2016) demonstrated that these complexes bind avidly to calf thymus DNA and show significant antioxidant properties, with [Cu(L4)2] displaying the highest activity (Reddy, S. R., Manabolu, S. B., Shaik, M., & Raja, P. K., 2016).
Synthesis of Novel Compounds
This compound is instrumental in the creation of various novel compounds. Alonso et al. (1990) explored its reaction with unsaturated diketones, leading to the formation of 1,2-diazepinones and pyrazolo[3,4-b]pyridines (Alonso, P., Martin-Leon, N., Quinteiro, M., Seoane, C., & Soto, J., 1990).
Synthesis of Metal Complexes
Bayan Al-Kilany and M. Al-Khuder (2017) reported the use of this compound in synthesizing complexes with transition metals like cobalt, chromium, and iron. These complexes were characterized using FT-IR and U.V.–visible spectroscopy (Al-Kilany, B., & Al-Khuder, M., 2017).
Antimicrobial and Antifungal Activities
This compound derivatives have been studied for their antimicrobial potential. Meshcheryakova et al. (2021) synthesized derivatives that exhibited significant antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Meshcheryakova, S., Shumadalova, A., Beylerli, O., & Gareev, I., 2021).
Ultrasonic Synthesis and Nonlinear Optical Properties
Khalid et al. (2021) focused on the ultrasonic synthesis of pyridine-based hydrazone derivatives, including those involving this compound. Their study included density functional theory analyses, revealing notable nonlinear optical properties and providing insights into molecular interactions (Khalid, M., Ali, A., Asim, S., Tahir, M., Khan, M. U., Vieira, L., Torre, A. F., & Usman, M., 2021).
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-3-yloxy)acetohydrazide is the PIM-1 kinase . PIM-1 kinase is a type of enzyme that plays a crucial role in cell survival, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a promising target for cancer treatment .
Mode of Action
This compound interacts with its target, PIM-1 kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in cell survival and proliferation . The compound exhibits potent PIM-1 inhibition activity, with an IC50 value of 14.3 nM, which is comparable to the known PIM-1 inhibitor, Staurosporine .
Biochemical Pathways
PIM-1 kinase is known to regulate several signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
Result of Action
The inhibition of PIM-1 kinase by this compound leads to significant cellular effects. Specifically, the compound has been shown to activate apoptotic cell death in MCF-7 cells, a type of breast cancer cell line . It increases the cell population by total apoptosis by 33.43% and arrests the cell cycle at the S-phase . Furthermore, it has been shown to inhibit tumor growth by 42.1% in solid tumors in mice .
Safety and Hazards
Future Directions
The future directions for “2-(Pyridin-3-yloxy)acetohydrazide” could involve further exploration of its potential biological activities. For instance, it has been suggested that modulation of the molecular connectivity indices, energy of the lowest unoccupied molecular orbital, accessible surface area, and moment of inertia of the analogs could optimize the antibacterial activity .
Properties
IUPAC Name |
2-pyridin-3-yloxyacetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(11)5-12-6-2-1-3-9-4-6/h1-4H,5,8H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBJAWTESSUOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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